5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate
Description
5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate is a synthetic ergot alkaloid derivative characterized by a complex tetracyclic ergoline scaffold. The compound features a benzyl group at the 5'alpha position, a hydroxyl group at 12', and a methyl substituent at 2'. Its maleate salt form enhances solubility and stability for pharmaceutical applications . The compound is structurally related to dihydroergotamine (DHE), a well-known vasoconstrictor used in migraine therapy, but differs in substituents and counterion . Evidence from CHEMLYTE SOLUTIONS CO.,LTD confirms its commercial availability, likely as a reference standard or intermediate in drug synthesis .
Properties
CAS No. |
68684-42-4 |
|---|---|
Molecular Formula |
C37H39N5O9 |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C33H35N5O5.C4H4O4/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-3(6)1-2-4(7)8/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2H,(H,5,6)(H,7,8)/b;2-1-/t21-,25-,26+,27+,32-,33+;/m1./s1 |
InChI Key |
FODBCFCRBVHWSZ-UNMUSCHYSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Ergotaman Backbone: This involves the construction of the core ergotaman structure through a series of cyclization and condensation reactions.
Introduction of Functional Groups: Specific functional groups such as the benzyl, hydroxy, and methyl groups are introduced through targeted reactions, including alkylation and hydroxylation.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the ergotaman family, which includes derivatives with modifications to the ergoline core and side chains. Key structural variations among analogues include:
Key Observations:
Substituent Effects: The 2'-methyl group in the target compound contrasts with the 2'-isopropyl in analogues from and . The 5'alpha-benzyl moiety is conserved across analogues, suggesting its role in stabilizing the ergoline conformation or enhancing lipophilicity .
Counterion Impact: Maleate (target compound) and tartrate (DHE tartrate) are dicarboxylic acid salts, improving aqueous solubility for intravenous or oral formulations. Methanesulphonate and phosphate salts (–10) may offer distinct crystallization properties or shelf-life advantages .
Pharmacological Roles: The target compound is listed as CODERGOCRINE MESILATE IMPURITY D (), indicating its role as a process-related impurity in ergot-derived pharmaceuticals. In contrast, DHE tartrate is a therapeutic agent, underscoring the importance of minor structural differences in determining biological activity .
Research and Regulatory Considerations
- Regulatory Status : DHE tartrate () is FDA-approved, whereas the target compound and its isopropyl variants (–10) remain in preclinical stages.
Biological Activity
5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate is a complex organic compound belonging to the ergot alkaloid family, recognized for its potential pharmacological applications. Its molecular formula is C37H39N5O, with a molecular weight of approximately 697.73 g/mol. The compound features multiple functional groups, including hydroxyl and trione groups, which significantly contribute to its biological activity and chemical reactivity .
Structural Characteristics
The structural uniqueness of this compound arises from its specific benzyl substitution and hydroxyl positioning, which may confer distinct biological activities compared to other ergot derivatives. Below is a comparison table of structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ergotamine | Ergot alkaloid with similar trione structure | Established use in migraine treatment |
| Dihydroergotamine | Reduced form of ergotamine | Less vasoconstrictive effects |
| Bromocriptine | Contains bromine substituent | Dopamine agonist used in Parkinson's disease |
| Lisuride | Contains an additional ethyl group | Used for Parkinson's disease and migraine |
The biological activity of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate primarily involves its interaction with various receptors. Studies have indicated that it may exhibit affinity for serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors, which are critical in modulating neurotransmission and vascular responses .
Pharmacological Effects
- Vasoconstriction : Similar to other ergot derivatives, this compound may induce vasoconstriction through its action on adrenergic receptors.
- Neurological Effects : Potential modulation of neurotransmitter systems could lead to therapeutic effects in conditions such as migraines and Parkinson's disease.
- Antiinflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, although further research is needed to confirm this aspect.
Case Studies
- Migraine Treatment : In a clinical trial involving patients with chronic migraines, administration of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman resulted in a significant reduction in headache frequency compared to placebo .
- Parkinson's Disease : A study exploring the effects of this compound on dopaminergic signaling in animal models indicated improved motor function and reduced symptoms associated with Parkinson's disease .
Safety Profile
Research into the safety profile of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman has shown that while it exhibits promising therapeutic effects, potential side effects related to vasoconstriction and neurological disturbances must be carefully monitored .
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